molecular formula C7H6FNO4 B8519368 5-Fluoro-3-methoxy-2-nitrophenol

5-Fluoro-3-methoxy-2-nitrophenol

Cat. No. B8519368
M. Wt: 187.12 g/mol
InChI Key: QWNOVJWYWPXEAH-UHFFFAOYSA-N
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Patent
US09108936B2

Procedure details

To a solution of 1,5-difluoro-3-methoxy-2-nitro-benzene (20 g, 105 mmol) in dimethylsulfoxide (50 ml) is added a 10N aqueous solution of sodium hydroxide (31.5 ml) and the mixture is stirred at room temperature for 18 h and at 60° C. for 3 h. After completion of reaction (monitored by TLC), the mixture is diluted with water (50 ml), acidified with 2N hydrochloric acid to pH 3 and extracted with ethyl acetate (3×100 ml). The combined organic layers are washed with water (50 ml), brine (50 ml), dried over sodium sulfate and concentrated in vacuo. The crude product is purified by flash column chromatography (15% ethyl acetate/hexane) to yield 5-fluoro-3-methoxy-2-nitro-phenol (12.0 g, 63.5 mmol, 60%).
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
31.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([O:9][CH3:10])[C:3]=1[N+:11]([O-:13])=[O:12].[OH-:14].[Na+].Cl>CS(C)=O.O>[F:8][C:6]1[CH:5]=[C:4]([O:9][CH3:10])[C:3]([N+:11]([O-:13])=[O:12])=[C:2]([OH:14])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
FC1=C(C(=CC(=C1)F)OC)[N+](=O)[O-]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
31.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 18 h and at 60° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of reaction (monitored by TLC)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×100 ml)
WASH
Type
WASH
Details
The combined organic layers are washed with water (50 ml), brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product is purified by flash column chromatography (15% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC=1C=C(C(=C(C1)O)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 63.5 mmol
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.